Ethyl 2-(3-hydroxypyrrolidin-3-yl)-2-methylpropanoate
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Overview
Description
Ethyl 2-(3-hydroxypyrrolidin-3-yl)-2-methylpropanoate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-hydroxypyrrolidin-3-yl)-2-methylpropanoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amino alcohol with a suitable electrophile under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group at the 3-position of the pyrrolidine ring can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-hydroxypyrrolidin-3-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, tosylates, or mesylates in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 2-(3-hydroxypyrrolidin-3-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-hydroxypyrrolidin-3-yl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Ethyl 2-(3-hydroxypyrrolidin-3-yl)-2-methylpropanoate can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-carboxylic acid: Lacks the ester and hydroxyl groups, making it less versatile in certain synthetic applications.
N-Methylpyrrolidine: Contains a methyl group on the nitrogen, altering its reactivity and biological activity.
Pyrrolidin-2-one: A lactam derivative with different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-(3-hydroxypyrrolidin-3-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-4-14-8(12)9(2,3)10(13)5-6-11-7-10/h11,13H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFKFFKAERLTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1(CCNC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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